molecular formula C8H5ClF2O B8424418 Difluoro-4-chlorophenylacetaldehyde

Difluoro-4-chlorophenylacetaldehyde

Cat. No.: B8424418
M. Wt: 190.57 g/mol
InChI Key: HWPOMOCUUKVVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro-4-chlorophenylacetaldehyde is a useful research compound. Its molecular formula is C8H5ClF2O and its molecular weight is 190.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-5H

InChI Key

HWPOMOCUUKVVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C=O)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring solution of 7.0 grams (0.055 mole) of oxalyl chloride in 125 mL of methylene chloride is cooled to -60° C., and a solution of 9.5 grams (0.120 mole) of dimethyl sulfoxide in 25 mL of methylene chloride is added dropwise during a five minute period. Upon completion of addition, the reaction mixture is stirred at -60° C. for about 10 minutes, and then a solution of 9.6 grams (0.050 mole) of 2,2-difluoro-2-(4-chlorophenyl)ethanol in 25 mL of methylene chloride is added dropwise during a five minute period. Upon completion of addition, the reaction mixture is stirred for 15 minutes, and 25.5 grams (0.250 mole) of triethylamine is added while maintaining the reaction mixture temperature at -60° C. Upon completion of addition, the reaction mixture is allowed to warm to ambient temperature, and 150 mL of water is added. The mixture is stirred for 10 minutes, and the organic layer is separated. The aqueous layer is washed with 100 mL of methylene chloride. The methylene chloride wash and the organic layer are combined, and the combination is washed with 100 mL of water and then with 100 mL of an aqueous solution saturated with sodium chloride. The organic layer is dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding difluoro-4-chlorophenylacetaldehyde.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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